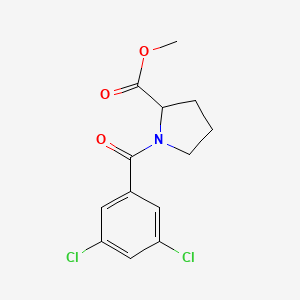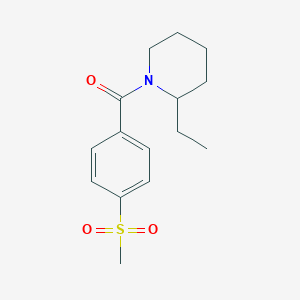
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide is not fully understood, but it is believed to act by binding to specific receptors in the body, including the TRPM8 ion channel and the cannabinoid receptor CB1. This binding can lead to a variety of effects on the body, including the modulation of neurotransmitter release and the inhibition of ion channel activity.
Biochemical and Physiological Effects:
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide has been found to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain ion channels, modulate the release of neurotransmitters, and reduce inflammation. It has also been found to have analgesic effects, making it a potential treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide in lab experiments is its ability to modulate the activity of ion channels, making it a valuable tool for studying the function of these channels. However, one limitation of using 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide is that its effects on the body are not fully understood, making it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are a number of potential future directions for research on 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide, including further studies on its mechanism of action and its potential use as a treatment for a variety of diseases. Additionally, research could be conducted on the development of new compounds based on the structure of 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide, with the goal of creating more potent and selective compounds for use in scientific research.
Métodos De Síntesis
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide can be synthesized using a variety of methods, including the reaction of 3-methoxy-4-hydroxybenzoic acid with isobutyryl chloride and isobutylamine. This reaction produces 3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide in high yield and purity, making it an efficient method for synthesizing this compound.
Aplicaciones Científicas De Investigación
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of various ion channels and as a potential treatment for a number of diseases. It has been found to have a number of effects on the body, including the ability to inhibit the activity of certain ion channels, modulate the release of neurotransmitters, and reduce inflammation.
Propiedades
IUPAC Name |
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10(2)9-16-15(17)12-6-7-13(19-11(3)4)14(8-12)18-5/h6-8,10-11H,9H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWXFROGOCNUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-methylpropyl)-4-propan-2-yloxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)


![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)
